

2,5-dibutyl-1H-imidazole CAS number and structure

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Compound of Interest

Compound Name: 2,5-dibutyl-1H-imidazole

Cat. No.: B15433336

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An In-depth Technical Guide to 2,5-dibutyl-1H-imidazole

This technical guide provides a comprehensive overview of **2,5-dibutyl-1H-imidazole**, including its chemical identity, structure, and relevant technical data. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental context, and the broader pharmacological potential of imidazole derivatives.

Chemical Identity and Structure

2,5-dibutyl-1H-imidazole is a substituted imidazole, a class of five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The imidazole ring is a crucial pharmacophore found in many natural products and synthetic drugs.

CAS Number: 88346-58-1

Molecular Structure:

The structure of **2,5-dibutyl-1H-imidazole** consists of a central imidazole ring with butyl groups attached at positions 2 and 5.

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Figure 1: Chemical Structure of **2,5-dibutyl-1H-imidazole**

Physicochemical and Spectroscopic Data

Quantitative data for **2,5-dibutyl-1H-imidazole** and its parent compound, imidazole, are summarized below for reference and comparison.

Property	Value (2,5-dibutyl-1H-imidazole)	Value (Imidazole - Parent Compound)	Reference
CAS Number	88346-58-1	288-32-4	
Molecular Formula	C ₁₁ H ₂₀ N ₂	C ₃ H ₄ N ₂	
Molecular Weight	180.29 g/mol	68.08 g/mol	
Appearance	Not specified	White or pale yellow solid	
Melting Point	Not specified	89 to 91 °C	
Boiling Point	Not specified	256 °C	
Acidity (pKa)	Not specified	14.5	
Basicity (pKa of conjugate acid)	Not specified	6.95	

Spectroscopic Data	Description
¹ H NMR	For the parent imidazole, characteristic peaks appear around 7.1-7.7 ppm for the C-H protons and a broader peak for the N-H proton. For 2,5-dibutyl-1H-imidazole, additional signals corresponding to the butyl group protons (- (CH ₂) ₃ CH ₃) would be expected in the aliphatic region (approx. 0.9-2.7 ppm).
¹³ C NMR	For the parent imidazole, carbon signals are observed in the aromatic region (approx. 115-140 ppm). For the substituted derivative, signals for the butyl carbons would appear in the upfield region.
Mass Spectrometry (EI)	Imidazole derivatives typically show a pronounced molecular ion peak. Fragmentation patterns often involve the loss of small molecules like HCN from the imidazole ring.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **2,5-dibutyl-1H-imidazole** is not readily available in the reviewed literature, the synthesis of substituted imidazoles is well-established. A common and versatile method is the multicomponent reaction approach.

General Experimental Protocol: One-Pot Synthesis of Substituted Imidazoles

This protocol is a generalized procedure based on common methods for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2,5-disubstituted analogs.

Objective: To synthesize a substituted imidazole via a one-pot condensation reaction.

Materials:

- An appropriate 1,2-dicarbonyl compound (e.g., a diketone).

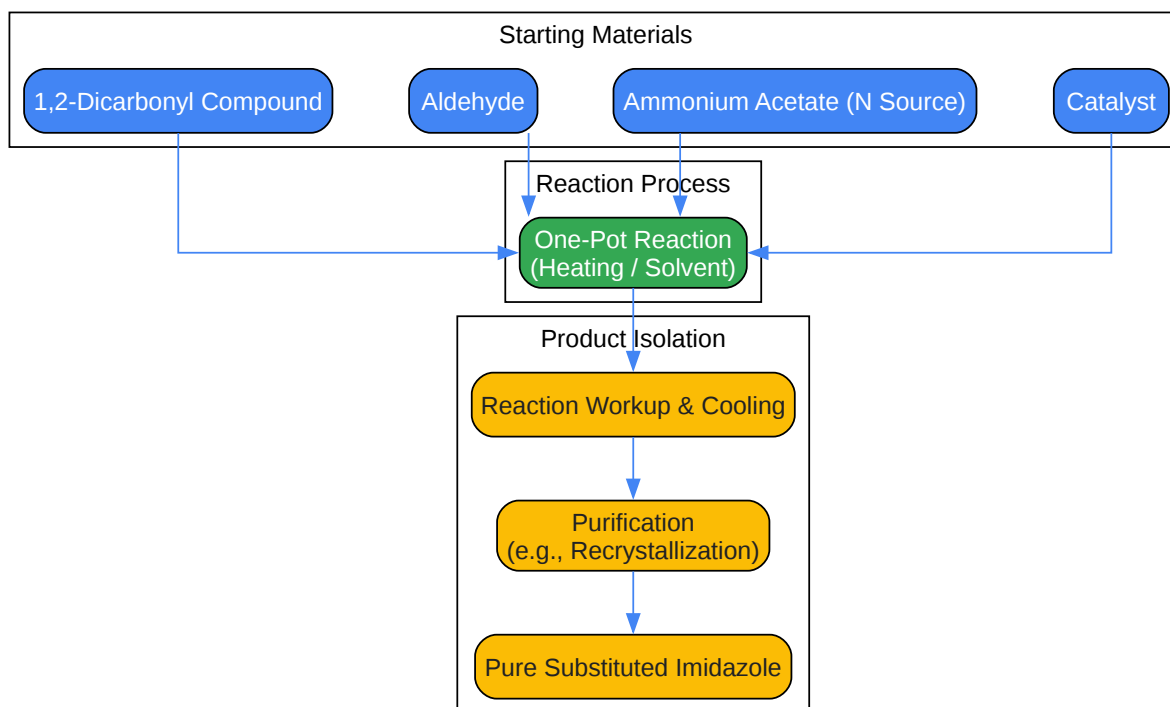
- An aldehyde (for substitution at the 2-position).
- Ammonium acetate (as the nitrogen source).
- A suitable catalyst (e.g., zeolite, boric acid, CuI).
- Solvent (or solvent-free conditions).

Procedure:

- A mixture of the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2-3 mmol), and the catalyst (e.g., 10-15 mol%) is prepared.
- The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 100-120 °C) or in a solvent like ethanol or acetic acid.
- The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted imidazole.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in a typical multicomponent synthesis of a substituted imidazole.



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General workflow for substituted imidazole synthesis.

Pharmacological Context and Drug Development Potential

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities.

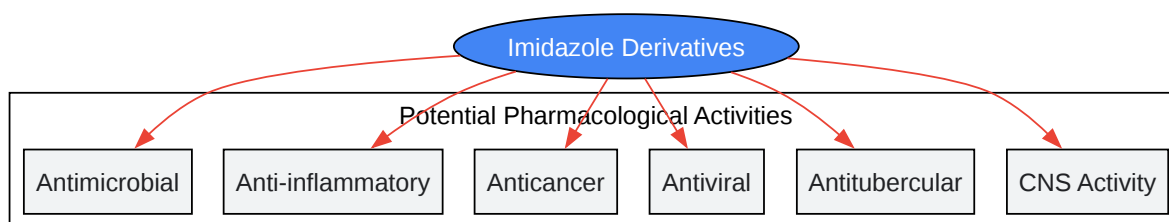
Established Therapeutic Roles of Imidazole-Containing Drugs:

- Antifungal Agents: (e.g., Ketoconazole, Miconazole)
- Antiprotozoal Agents: (e.g., Metronidazole)
- Antihistamines: (e.g., Cimetidine)
- Antihypertensives: (e.g., Losartan)
- Anticancer Agents: (e.g., Dacarbazine)

The diverse biological activities stem from the imidazole ring's electronic properties and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.

Potential Therapeutic Areas for Novel Imidazole Derivatives:

Given the broad spectrum of activity associated with the imidazole core, derivatives like **2,5-dibutyl-1H-imidazole** could be investigated for various therapeutic applications. The lipophilic butyl groups may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.



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Potential therapeutic areas for imidazole derivatives.

Conclusion

2,5-dibutyl-1H-imidazole (CAS: 88346-58-1) is a member of the pharmacologically significant imidazole family. While specific experimental data for this particular derivative is limited in

public literature, established synthetic methodologies for substituted imidazoles are readily adaptable for its preparation. The broad spectrum of biological activities associated with the imidazole scaffold suggests that **2,5-dibutyl-1H-imidazole** could be a valuable compound for screening and development in various therapeutic areas, particularly where the lipophilic nature of the butyl substituents may confer advantageous pharmacokinetic properties. Further research is warranted to fully characterize its physicochemical properties and explore its potential in drug discovery.

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